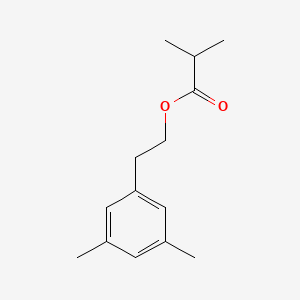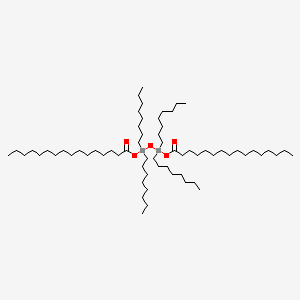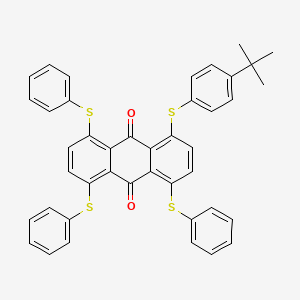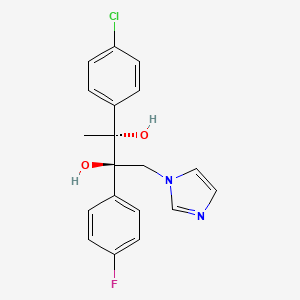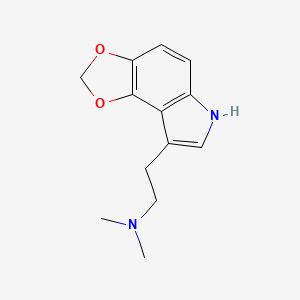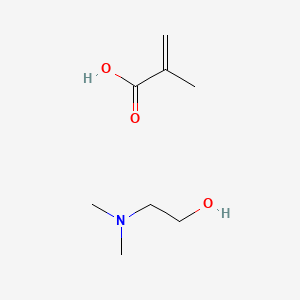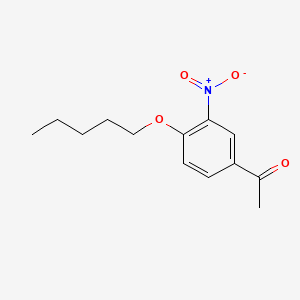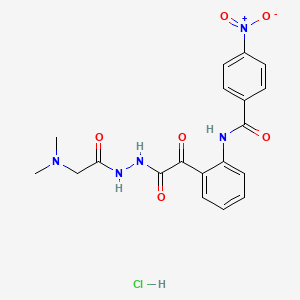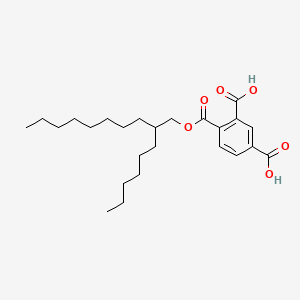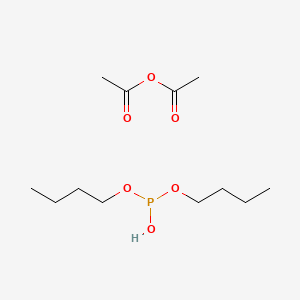
Acetic acid, anhydride with dibutyl phosphite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid, anhydride with dibutyl phosphite is a chemical compound that combines the properties of acetic acid anhydride and dibutyl phosphite. This compound is used in various chemical reactions and industrial applications due to its unique reactivity and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Acetic acid, anhydride with dibutyl phosphite can be synthesized through the reaction of acetic anhydride with dibutyl phosphite under controlled conditions. The reaction typically involves mixing the reactants in a suitable solvent and allowing the reaction to proceed at a specific temperature and pressure. The reaction conditions, such as temperature, pressure, and solvent choice, can significantly influence the yield and purity of the final product .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactors and precise control of reaction parameters. The use of catalysts and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Acetic acid, anhydride with dibutyl phosphite undergoes various chemical reactions, including:
Nucleophilic Acyl Substitution: This reaction involves the substitution of the acyl group in the compound with a nucleophile, leading to the formation of esters, amides, or other derivatives.
Hydrolysis: The compound can react with water to form acetic acid and dibutyl phosphite.
Oxidation and Reduction: Depending on the reaction conditions and reagents used, the compound can undergo oxidation or reduction reactions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include water, alcohols, amines, and reducing or oxidizing agents. The reaction conditions, such as temperature, solvent, and catalyst choice, play a crucial role in determining the reaction outcome .
Major Products Formed
The major products formed from reactions involving this compound include esters, amides, and other acyl derivatives. The specific products depend on the nature of the nucleophile and the reaction conditions .
Scientific Research Applications
Acetic acid, anhydride with dibutyl phosphite has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various acyl derivatives.
Biology: The compound is used in biochemical studies to modify proteins and other biomolecules.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of acetic acid, anhydride with dibutyl phosphite involves nucleophilic acyl substitution, where the acyl group is transferred to a nucleophile. This reaction is facilitated by the electrophilic nature of the acyl group and the nucleophilic properties of the reacting species . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to acetic acid, anhydride with dibutyl phosphite include:
Acetic Anhydride: Used in similar acylation reactions but lacks the phosphite component.
Dibutyl Phosphite: Used as a reagent in various organic reactions but lacks the acylating properties of acetic anhydride.
Uniqueness
The uniqueness of this compound lies in its combined properties of acetic anhydride and dibutyl phosphite, allowing it to participate in a broader range of chemical reactions and applications compared to its individual components .
Properties
CAS No. |
3266-65-7 |
|---|---|
Molecular Formula |
C12H25O6P |
Molecular Weight |
296.30 g/mol |
IUPAC Name |
acetyl acetate;dibutyl hydrogen phosphite |
InChI |
InChI=1S/C8H19O3P.C4H6O3/c1-3-5-7-10-12(9)11-8-6-4-2;1-3(5)7-4(2)6/h9H,3-8H2,1-2H3;1-2H3 |
InChI Key |
JEGJNUNRWUQTCH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOP(O)OCCCC.CC(=O)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




